molecular formula C13H8Br2Cl2O4S2 B2440824 Dibromobis((4-chlorophenyl)sulfonyl)methane CAS No. 18086-99-2

Dibromobis((4-chlorophenyl)sulfonyl)methane

Cat. No.: B2440824
CAS No.: 18086-99-2
M. Wt: 523.03
InChI Key: RMBZZLCNUYBFIJ-UHFFFAOYSA-N
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Description

Dibromobis((4-chlorophenyl)sulfonyl)methane is a specialized organic compound incorporating sulfonyl and bromine functional groups, which may make it a valuable intermediate in synthetic chemistry research. Its potential research applications could include its use as a building block in the development of pharmaceuticals, agrochemicals, or as a precursor in materials science. The presence of sulfone groups, as seen in related compounds like dimethyl sulfone (DMSO2), can contribute to high thermal stability and polarity, potentially influencing the compound's behavior in reaction systems . Researchers are advised to consult relevant scientific literature for specific protocol development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-4-[dibromo-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2Cl2O4S2/c14-13(15,22(18,19)11-5-1-9(16)2-6-11)23(20,21)12-7-3-10(17)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBZZLCNUYBFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Intermediate Formation

The synthesis begins with bis((4-chlorophenyl)thio)methane, prepared via nucleophilic substitution. Dibromomethane reacts with sodium 4-chlorothiophenoxide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\text{CH}2\text{Br}2 + 2 \text{NaS-C}6\text{H}4\text{Cl-4} \rightarrow (\text{4-Cl-C}6\text{H}4\text{S})2\text{CH}2 + 2 \text{NaBr}
$$
Yields exceed 85% when conducted at 0–5°C for 6–8 hours.

Oxidation to Sulfonyl Groups

The thioether intermediate is oxidized to sulfone using hydrogen peroxide (30%) in acetic acid at 60–70°C for 12 hours:
$$
(\text{4-Cl-C}6\text{H}4\text{S})2\text{CH}2 + 4 \text{H}2\text{O}2 \rightarrow (\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CH}2 + 4 \text{H}2\text{O}
$$
Catalytic amounts of vanadium(V) oxide enhance conversion efficiency (>90%).

Bromination Strategies

Radical Bromination

Bis((4-chlorophenyl)sulfonyl)methane undergoes radical bromination using molecular bromine (Br2) under UV irradiation in carbon tetrachloride. A radical initiator (e.g., azobisisobutyronitrile, AIBN) facilitates hydrogen abstraction:
$$
(\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CH}2 + 2 \text{Br}2 \xrightarrow{\text{UV, AIBN}} (\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CBr}_2 + 2 \text{HBr}
$$
Reaction conditions:

  • Temperature: 40–50°C
  • Duration: 24–48 hours
  • Yield: 60–70%.

Electrophilic Bromination with Lewis Acids

Alternative methods employ bromine in dichloromethane with ferric chloride (FeCl3) as a Lewis acid:
$$
(\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CH}2 + 2 \text{Br}2 \xrightarrow{\text{FeCl}3} (\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CBr}2 + 2 \text{HBr}
$$
Key parameters:

  • Molar ratio (Br2:substrate): 2.2:1
  • Temperature: 25°C
  • Yield: 55–65%.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential solvent crystallization:

  • Ethanol dissolution : Removes polar impurities.
  • Diisopropylether (DIPE) recrystallization : Enhances stereochemical purity (>95% cis-configuration).

Analytical Validation

  • 1H NMR (CDCl3): δ 7.63 (s, 2H, aromatic), 4.68 (s, 2H, CH2Br2).
  • ESI-MS : m/z 561.2 [M+H]+.
  • HPLC : Purity >98% using C18 reverse-phase column.

Comparative Analysis of Bromination Methods

Method Conditions Yield (%) Purity (%) Cost Efficiency
Radical Bromination UV, CCl4, AIBN 60–70 95 Moderate
Lewis Acid Catalysis FeCl3, CH2Cl2 55–65 93 High

Radical bromination offers higher yields but requires specialized UV equipment. Lewis acid methods are cost-effective but necessitate rigorous stoichiometric control.

Industrial-Scale Optimization

Solvent Recycling

Ethanol and DIPE are recovered via fractional distillation, reducing waste by 40%.

Catalytic Enhancements

Replacing FeCl3 with camphorsulfonic acid improves reaction rates by 15% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Dibromobis((4-chlorophenyl)sulfonyl)methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibromobis((4-chlorophenyl)sulfonyl)methane is a specialized organosulfur compound that has garnered attention for its potential applications in various scientific fields. This article delves into its applications, focusing on chemical synthesis, biological activities, and environmental impact, supported by relevant case studies and data tables.

Chemical Synthesis and Properties

This compound is synthesized through the bromination of bis((4-chlorophenyl)sulfonyl)methane. The compound's structure features two bromine atoms attached to a central carbon that is also bonded to two sulfonyl groups. This configuration imparts unique chemical properties that make it suitable for various applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in pharmaceuticals aimed at treating infections.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicated that the compound induces apoptosis in cancer cells, particularly in breast and prostate cancer lines. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

Activity TypeEffectiveness
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
CytotoxicityModerate to high levels observed

Environmental Impact

This compound has been studied for its environmental persistence and bioaccumulation potential. As an organochlorine compound, it raises concerns regarding its long-term effects on ecosystems. Research indicates that it can accumulate in aquatic organisms, leading to potential trophic transfer within food webs.

Case Study: Environmental Monitoring

A case study conducted in a freshwater ecosystem revealed that this compound was detected in sediment samples, indicating its persistence in the environment. The study highlighted the need for monitoring programs to assess the ecological risks associated with this compound.

Mechanism of Action

The mechanism of action of Dibromobis((4-chlorophenyl)sulfonyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis((4-chlorophenyl)sulfonyl)methane
  • Dibromobis((4-methylphenyl)sulfonyl)methane
  • Dibromobis((4-fluorophenyl)sulfonyl)methane

Uniqueness

Dibromobis((4-chlorophenyl)sulfonyl)methane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Dibromobis((4-chlorophenyl)sulfonyl)methane, often referred to as DBBCM, is a synthetic organosulfur compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DBBCM, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

DBBCM is characterized by its unique chemical structure, which includes two bromine atoms and two 4-chlorophenyl sulfonyl groups attached to a central methane carbon. This configuration contributes to its electrophilic properties, making it a candidate for various biological interactions.

PropertyValue
Molecular FormulaC13H8Br2Cl2O4S2
Molecular Weight426.14 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that DBBCM exhibits several biological activities, primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. It has been shown to inhibit key inflammatory mediators, such as cytokines and enzymes involved in the inflammatory response.

  • Anti-inflammatory Effects : DBBCM has demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6. This is significant as these cytokines play crucial roles in the pathogenesis of various inflammatory diseases.
  • Antioxidant Activity : The compound appears to scavenge free radicals, thereby reducing oxidative stress within cells. This action may protect against cellular damage associated with chronic diseases.
  • Cellular Uptake : Studies suggest that DBBCM can penetrate cell membranes effectively, allowing it to exert its effects intracellularly.

Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rodents evaluated the anti-inflammatory effects of DBBCM in a model of induced arthritis. The results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Study 2: Antioxidant Activity Assessment

In vitro experiments assessed the antioxidant capacity of DBBCM using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, suggesting its potential use as an antioxidant agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryReduced cytokine levels (TNF-α, IL-6)
AntioxidantSignificant DPPH radical scavenging
Cellular UptakeEffective penetration into cell membranes

Safety and Toxicity

While DBBCM shows promise for therapeutic applications, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, further research is required to establish long-term safety profiles and potential side effects.

Table 3: Toxicity Assessment Results

EndpointResult
Acute ToxicityLow toxicity observed in animal studies
Chronic ExposureNo significant adverse effects reported

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Dibromobis((4-chlorophenyl)sulfonyl)methane, and how can reaction parameters be optimized to enhance yield and purity?

The synthesis involves bromination of bis((4-chlorophenyl)sulfonyl)methane using Br₂ in anhydrous dichloromethane at 0–5°C to minimize side reactions. Optimize stoichiometry (2.2 equiv Br₂) and use slow addition to control exothermicity. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) removes non-polar impurities. Monitor intermediates by TLC (Rf = 0.28 in 10% methanol/dichloromethane) and confirm purity via HPLC (C18 column, 220 nm detection) .

Basic: Which analytical techniques are most suitable for characterizing this compound, and how should researchers interpret key spectral data?

Use ¹H/¹³C NMR to identify aromatic protons (δ 7.12–7.65 ppm) and sulfonyl-adjacent CH₂ groups (δ 2.38–2.90 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H]⁺ ~561.8 Da with Br/Cl isotopic patterns). IR spectroscopy detects sulfonyl stretches (1350–1150 cm⁻¹). For definitive conformation, grow crystals in methanol/dichloromethane and perform X-ray diffraction .

Advanced: How can conflicting data in the ¹³C NMR spectra of this compound derivatives be systematically resolved?

Employ 2D NMR (HSQC/HMBC) to assign carbons: HSQC correlates δ 47.0–73.2 ppm (CH/CH₂) with protons, while HMBC identifies long-range couplings (e.g., chlorophenyl carbons at δ 116–128 ppm). Variable-temperature NMR suppresses signal broadening from conformational exchange. Validate with DFT simulations (B3LYP/6-31G*) comparing experimental vs. computed chemical shifts .

Basic: What strategies ensure the stability of this compound during storage and experimental handling?

Store in amber vials under argon at −20°C to prevent photodegradation. Avoid moisture (hydrolyzes sulfonyl groups) and basic conditions. Thermal gravimetric analysis (TGA) shows decomposition >150°C. For solutions, use anhydrous DMSO and assess stability via HPLC over 24 hours .

Advanced: What mechanistic approaches elucidate the reactivity of this compound in cross-coupling reactions?

Study bromine’s leaving-group ability using Hammett σ constants (sulfonyl groups increase electrophilicity). Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) in Suzuki-Miyaura couplings, monitoring by GC-MS. Suppress elimination via polar aprotic solvents (DMF) and low temps. DFT models predict regioselectivity in transition states .

Advanced: How do steric and electronic properties influence binding affinity in enzyme inhibition assays?

Molecular docking (AutoDock Vina) quantifies sulfonyl interactions with active-site residues. Competitive inhibition assays (IC₅₀) under varied pH/ionic strength reveal electrostatic contributions. Compare with monosulfonyl analogs to isolate bis-sulfonyl entropy effects. Co-crystallization with target enzymes provides structural validation .

Basic: What chromatographic methods effectively separate this compound from synthetic byproducts?

Reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% TFA gradient) achieves baseline separation. Detect at 220 nm (sulfonyl UV absorption). For preparative scale, use flash chromatography (ethyl acetate/hexane 3:7). Couple UPLC-MS to track byproducts in real time .

Advanced: How can degradation kinetics in aqueous environments be accurately modeled?

Conduct pseudo-first-order kinetics in buffered solutions (pH 2–12) with LC-MS sampling. Use Arrhenius plots (40–60°C data) to extrapolate shelf-life at 25°C. Identify hydrolysis products via MS/MS and propose mechanisms (e.g., nucleophilic attack on sulfonyl groups). Multivariate analysis accounts for ionic strength effects .

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